

antifungal activity of Schiff bases derived from 5-Ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethoxy-2-hydroxybenzaldehyde**

Cat. No.: **B1308184**

[Get Quote](#)

Application Notes and Protocols for Antifungal Schiff Bases

Topic: Antifungal Activity of Schiff Bases Derived from **5-Ethoxy-2-hydroxybenzaldehyde** and Structurally Related Analogues

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific studies detailing the antifungal activity of Schiff bases derived directly from **5-ethoxy-2-hydroxybenzaldehyde** were identified in the available literature. The following application notes and protocols are based on studies of structurally similar alkoxy-substituted salicylaldehyde Schiff bases, such as those derived from 3-ethoxy-salicylaldehyde and various methoxy-salicylaldehydes. These notes are intended to provide a relevant framework and experimental guidance for research in this area.

Introduction

Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anti-inflammatory, and antifungal properties. The introduction of an alkoxy group, such as an ethoxy or methoxy group, on the salicylaldehyde ring can modulate the lipophilicity and electronic properties of the resulting Schiff base, potentially enhancing its antifungal efficacy. This document provides a summary of

the antifungal activity of Schiff bases derived from alkoxy-substituted 2-hydroxybenzaldehydes and detailed protocols for their synthesis and antifungal evaluation.

Data Presentation

The antifungal activity of various alkoxy-substituted salicylaldehyde Schiff bases is summarized in the tables below. It is important to note that the activity is highly dependent on the specific amine used to form the Schiff base and the fungal species being tested.

Table 1: Antifungal Activity of a Schiff Base Derived from 3-Ethoxysalicylaldehyde and 2-Amino Benzoic Acid and its Metal Complexes (Zone of Inhibition in mm)[1]

Compound	Aspergillus niger	Aspergillus flavus	Candida albicans
ETSAN (Ligand)	12	11	10
[Ni(ETSAN)(H ₂ O) ₃]	15	14	12
[Co(ETSAN)(H ₂ O) ₃]	16	13	14
[Cu(ETSAN)(H ₂ O) ₃]	18	15	16
[Zn(ETSAN)(H ₂ O) ₃]	14	12	11
Fluconazole (Standard)	22	20	19

ETSAN: 3-ethoxy salicylidene amino benzoic acid[1]

Table 2: Antifungal Activity of a Schiff Base Derived from 2-Hydroxy-4-methoxybenzaldehyde and its Copper(II) Complexes (Zone of Inhibition in mm)[2]

Compound	Candida albicans
HL (Ligand)	10
$[\text{Cu}(\text{L})(\text{OAc})_2]$ (1)	12
$[\text{Cu}(\text{L})(\text{Cl})_2]$ (2)	13
$[\text{Cu}(\text{L})(\text{Br})_2]$ (3)	11
$[\text{Cu}(\text{L})(\text{NO}_3)_2]$ (4)	11
$[\text{Cu}_2(\text{L})_2(\text{SCN})_2]$ (5)	14
$[\text{Cu}_2(\text{L})_2(\text{ClO}_4)_2]$ (6)	-
Nystatin (Standard)	25

HL: Schiff base ligand derived from 2-hydroxy-4-methoxybenzaldehyde and ethyl-4-aminobenzoate[2]

Experimental Protocols

The following are detailed methodologies for the synthesis of alkoxy-substituted salicylaldehyde Schiff bases and the evaluation of their antifungal activity.

Protocol 1: Synthesis of Schiff Base (e.g., 3-ethoxy salicylidene amino benzoic acid - ETSAN)[1]

Materials:

- 3-ethoxysalicylaldehyde
- 2-amino benzoic acid
- Ethanol
- Reflux apparatus
- Vacuum evaporator

- Filtration apparatus
- Vacuum desiccator

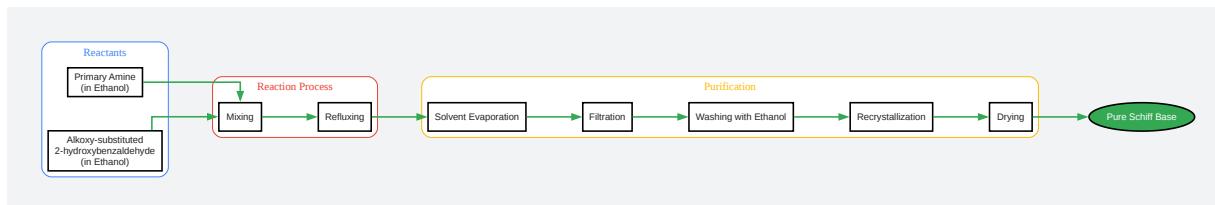
Procedure:

- Dissolve 3-ethoxysalicylaldehyde (0.01 mol) in 25 mL of ethanol.
- Dissolve 2-amino benzoic acid (0.01 mol) in 25 mL of ethanol.
- Mix the two ethanolic solutions.
- Reflux the mixture for 2 hours.[\[1\]](#)
- After refluxing, evaporate the solvent under vacuum.
- Collect the solid product by filtration.
- Wash the product several times with ethanol.
- Recrystallize the product from hot ethanol to obtain the pure Schiff base.
- Dry the final product in a vacuum desiccator.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Well Diffusion Method)[\[3\]](#)

Materials:

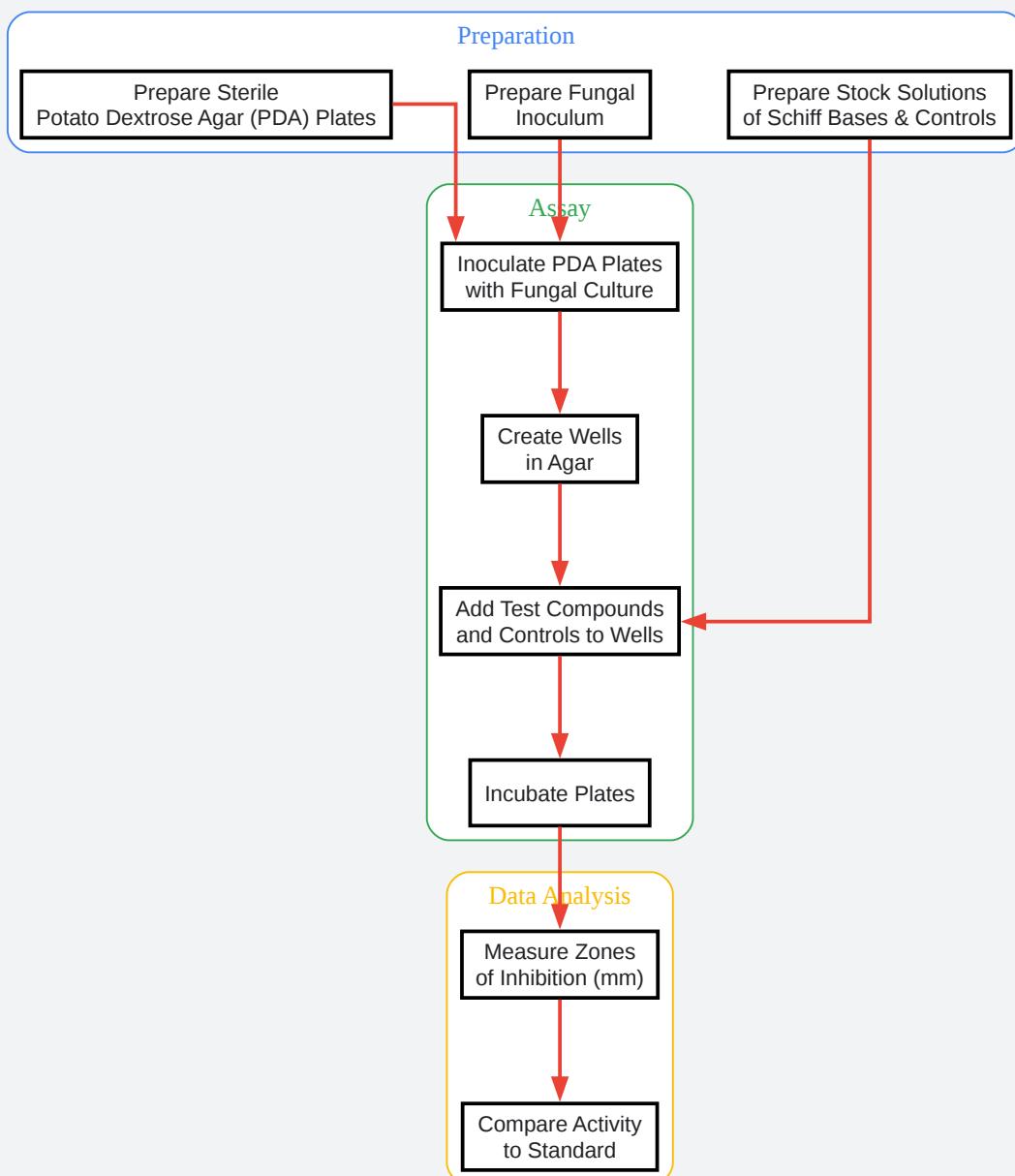
- Synthesized Schiff base compounds
- Fungal strains (e.g., *Aspergillus niger*, *Candida albicans*)
- Potato Dextrose Agar (PDA)
- Sterile Petri dishes
- Sterile cork borer


- Micropipette
- Dimethyl sulfoxide (DMSO) as a solvent
- Standard antifungal drug (e.g., Fluconazole, Nystatin)
- Incubator

Procedure:

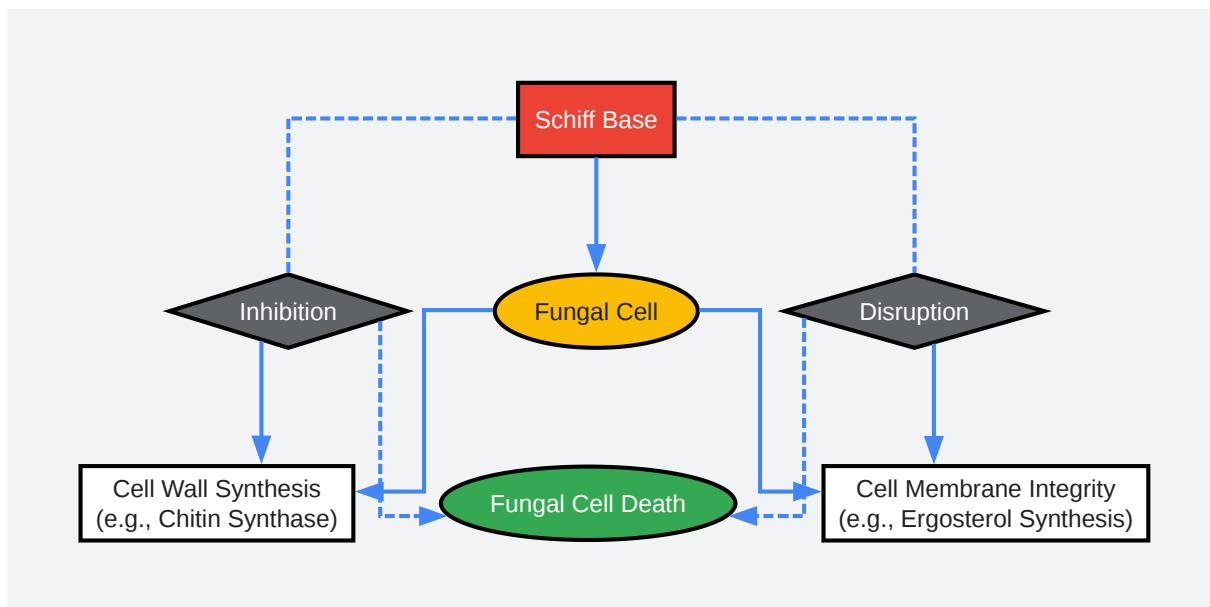
- Prepare sterile PDA plates.
- Prepare a stock solution of the synthesized Schiff bases and standard antifungal drug in DMSO.
- Inoculate the PDA plates with the fungal cultures by spreading the fungal suspension evenly on the agar surface.
- Create wells (e.g., 6 mm in diameter) in the agar plates using a sterile cork borer.
- Add a specific volume (e.g., 100 μ L) of the Schiff base solution and the standard drug solution into separate wells.
- Use DMSO as a negative control in one of the wells.
- Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 48-72 hours.^[3]
- After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

Visualizations


Diagram 1: General Synthesis Workflow for Alkoxy-Substituted Salicylaldehyde Schiff Bases

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of alkoxy-substituted salicylaldehyde Schiff bases.


Diagram 2: Experimental Workflow for Antifungal Activity Screening

[Click to download full resolution via product page](#)

Caption: Workflow for the well diffusion method to assess the antifungal activity of Schiff bases.

Diagram 3: Proposed General Mechanism of Antifungal Action of Schiff Bases

While the specific signaling pathways for these alkoxy-substituted salicylaldehyde Schiff bases have not been elucidated, a generally accepted hypothesis for the antifungal action of Schiff bases involves the interference with fungal cell wall synthesis and disruption of the cell membrane. The azomethine nitrogen is thought to play a crucial role in this activity.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antifungal action for Schiff bases targeting the fungal cell wall and membrane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. banglajol.info [banglajol.info]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
- To cite this document: BenchChem. [antifungal activity of Schiff bases derived from 5-Ethoxy-2-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1308184#antifungal-activity-of-schiff-bases-derived-from-5-ethoxy-2-hydroxybenzaldehyde\]](https://www.benchchem.com/product/b1308184#antifungal-activity-of-schiff-bases-derived-from-5-ethoxy-2-hydroxybenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com